Ethyl 2-amino-3-nitrobenzoate
CAS No.: 61063-11-4
Cat. No.: VC1975448
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61063-11-4 |
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Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | ethyl 2-amino-3-nitrobenzoate |
Standard InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 |
Standard InChI Key | MIVXXTKDCKQHCD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |
Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])N |
Introduction
Chemical Structure and Identification
Ethyl 2-amino-3-nitrobenzoate consists of a benzene ring bearing three key functional groups: an amino group at position 2, a nitro group at position 3, and an ethyl carboxylate group. This arrangement creates an interesting electronic distribution that influences its chemical behavior and reactivity patterns.
Structural Identifiers
The compound is characterized by the following structural identifiers:
Identifier Type | Value |
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Molecular Formula | C9H10N2O4 |
Molecular Weight | 210.19 g/mol |
IUPAC Name | Ethyl 2-amino-3-nitrobenzoate |
CAS Registry Number | 61063-11-4 |
InChI | InChI=1S/C9H10N2O4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2,10H2,1H3 |
InChIKey | MIVXXTKDCKQHCD-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C(=CC=C1)N+[O-])N |
PubChem CID | 393670 |
The compound is also known by several synonyms, including 2-Amino-3-nitrobenzoic acid ethyl ester and Benzoic acid, 2-amino-3-nitro-, ethyl ester .
Physical and Chemical Properties
Ethyl 2-amino-3-nitrobenzoate possesses distinctive physical and chemical properties that determine its behavior in various chemical environments and reactions:
Physical Properties
Property | Value |
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Physical State | Solid (at standard conditions) |
Melting Point | 108°C |
Boiling Point | 350.6±22.0°C (Predicted) |
Density | 1.330±0.06 g/cm³ (Predicted) |
Flash Point | 165.8°C |
Refractive Index | 1.591 |
Chemical Properties
Property | Value |
---|---|
LogP | 2.45810 |
pKa | -2.83±0.25 (Predicted) |
Topological Polar Surface Area (PSA) | 98.14 |
The compound exhibits both hydrophilic and lipophilic characteristics, with the amino group capable of participating in hydrogen bonding and the aromatic ring contributing to its lipophilicity. The nitro group, being electron-withdrawing, significantly influences the compound's reactivity profile .
Synthesis Methods
Several synthetic routes can be employed to produce Ethyl 2-amino-3-nitrobenzoate, with each approach offering specific advantages depending on available starting materials and desired scale:
Synthesis from 3-Nitrophthalic Acid
A patent-documented method describes an efficient synthesis pathway starting from 3-nitrophthalic acid, which proceeds through the following steps:
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Mono-esterification: 3-Nitrophthalic acid is reacted with ethanol in the presence of sulfuric acid as a catalyst to selectively esterify one carboxyl group.
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Chloride Formation: The mono-esterified product is treated with sulfur oxychloride (thionyl chloride) in chloroform to convert the remaining carboxyl group to an acyl chloride.
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Curtius Rearrangement: The resulting acyl chloride is subjected to a Curtius rearrangement using sodium azide in DMF, which transforms the second carboxyl function to an amino group.
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Isolation and Purification: The product is isolated through crystallization after the addition of water and removal of chloroform, yielding Ethyl 2-amino-3-nitrobenzoate .
This method has been reported to achieve product yields up to 95% based on the starting 3-nitrophthalic acid, representing a significant improvement over traditional synthetic routes .
Reaction Chemistry
The reactivity of Ethyl 2-amino-3-nitrobenzoate is largely dictated by its functional groups, each offering distinct possibilities for chemical transformations:
Amino Group Reactions
The primary amino group at position 2 can participate in various reactions:
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Diazotization to form diazonium salts
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Acylation or alkylation to form secondary or tertiary amines
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Condensation reactions with carbonyl compounds
Nitro Group Transformations
The nitro group at position 3 can undergo:
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Reduction to form amino compounds, potentially yielding diaminobenzoate derivatives
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Nucleophilic substitution in specific conditions
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Involvement in intramolecular rearrangements
Ester Group Modifications
The ethyl ester functionality can be:
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Hydrolyzed to yield 2-amino-3-nitrobenzoic acid
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Transesterified to form different ester derivatives
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Reduced to form alcohols or aldehydes with appropriate reagents
Applications in Synthesis and Research
Role as a Synthetic Intermediate
Ethyl 2-amino-3-nitrobenzoate serves as a valuable intermediate in multi-step organic syntheses. Its versatility stems from the reactive functional groups that allow for further transformations through various reaction pathways:
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The compound can serve as a building block for heterocyclic compound synthesis through cyclization reactions involving the amino and ester groups.
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The presence of both amino and nitro groups offers opportunities for selective transformations to create more complex derivatives with specific substitution patterns.
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The ester group provides a handle for further functionalization, allowing incorporation into larger molecular frameworks .
Physical Characterization Methods
Several analytical techniques can be employed to characterize Ethyl 2-amino-3-nitrobenzoate:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the aromatic protons, amino group protons, and the ethyl ester group.
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13C NMR would confirm the carbon framework and functional group attachments.
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Infrared (IR) Spectroscopy:
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Would display characteristic bands for the amino group (3300-3500 cm-1), nitro group (1500-1550 cm-1 and 1300-1350 cm-1), and ester carbonyl (1700-1750 cm-1).
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Mass Spectrometry:
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Would provide molecular weight confirmation and fragmentation pattern analysis.
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective methods for assessing the purity of Ethyl 2-amino-3-nitrobenzoate and monitoring reactions involving this compound.
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